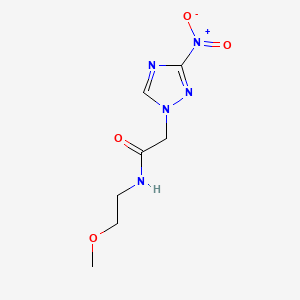

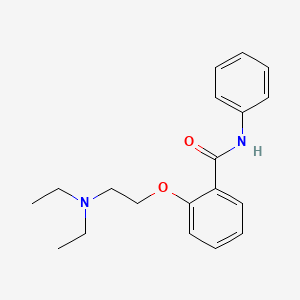

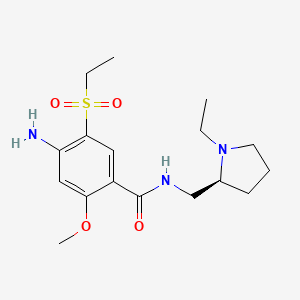

![molecular formula C14H10BrNOS B1681495 2-((4-溴苄基)硫)苯并[d]恶唑](/img/structure/B1681495.png)

2-((4-溴苄基)硫)苯并[d]恶唑

描述

科学研究应用

SB 4 具有广泛的科学研究应用:

化学: 用作研究 BMP4 信号通路的一种工具化合物。

生物学: 促进胚胎干细胞的分化和发育生物学的研究。

医学: 在再生医学和组织工程中具有潜在的治疗应用。

工业: 用于开发新型生物材料和药物发现.

作用机制

SB 4 通过选择性激活 BMP4 信号通路发挥作用。它与细胞表面的 BMP 受体结合,导致 SMAD-1/5/9 蛋白的磷酸化。 这些磷酸化的 SMAD 蛋白然后转运到细胞核,在那里它们调节参与细胞分化和组织稳态的靶基因的表达 .

生化分析

Biochemical Properties

2-((4-Bromobenzyl)thio)benzo[d]oxazole functions as a BMP4 agonist with an EC50 value of 74 nM . It activates canonical BMP signaling by stabilizing intracellular phosphorylated SMAD-1/5/9 proteins, which are critical mediators of BMP signaling . This compound does not affect other SMAD proteins such as p-SMAD-2, p-SMAD-3, or p-TAK1 . By bypassing noggin-induced inhibition of type I BMP receptors, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances BMP4 signaling and promotes embryonic stem cell differentiation .

Cellular Effects

2-((4-Bromobenzyl)thio)benzo[d]oxazole has profound effects on various cell types and cellular processes. It influences cell function by activating BMP signaling pathways, leading to increased phosphorylation of SMAD-1/5/9 proteins . This activation results in the upregulation of BMP4 target genes, such as inhibitors of DNA binding (Id1 and Id3), which are involved in cell differentiation and proliferation . Additionally, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances embryonic stem cell differentiation, highlighting its potential in regenerative medicine .

Molecular Mechanism

The molecular mechanism of 2-((4-Bromobenzyl)thio)benzo[d]oxazole involves its binding interactions with BMP receptors and subsequent activation of the BMP signaling pathway. By stabilizing phosphorylated SMAD-1/5/9 proteins, this compound ensures the continuous activation of BMP signaling . This activation leads to the transcription of BMP target genes, which play essential roles in cell differentiation and tissue development . The compound’s ability to bypass noggin-induced inhibition further enhances its efficacy in activating BMP signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency in activating BMP signaling . Long-term studies have shown that continuous exposure to 2-((4-Bromobenzyl)thio)benzo[d]oxazole leads to sustained activation of BMP signaling pathways, resulting in prolonged effects on cellular function and differentiation

Dosage Effects in Animal Models

The effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole vary with different dosages in animal models. At lower doses, the compound effectively activates BMP signaling without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

2-((4-Bromobenzyl)thio)benzo[d]oxazole is involved in metabolic pathways related to BMP signaling. It interacts with enzymes and cofactors that regulate the phosphorylation and dephosphorylation of SMAD proteins . The compound’s activation of BMP signaling influences metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

Within cells and tissues, 2-((4-Bromobenzyl)thio)benzo[d]oxazole is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects on BMP signaling . The compound’s distribution within tissues and its accumulation in target cells are critical factors in determining its efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-((4-Bromobenzyl)thio)benzo[d]oxazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to these subcellular regions ensures the efficient activation of BMP signaling and the subsequent transcription of BMP target genes . Understanding the mechanisms underlying the compound’s subcellular localization is essential for optimizing its therapeutic applications.

准备方法

合成路线和反应条件

SB 4 可以通过多步化学过程合成。合成通常涉及在碱(例如碳酸钾)的存在下,使 4-溴苄基氯与 2-巯基苯并恶唑反应。 反应在有机溶剂(如二甲基甲酰胺 (DMF))中于升高的温度下进行,以促进所需产物的形成 .

工业生产方法

SB 4 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以最大程度地提高产率和纯度。 使用高纯度试剂和先进的纯化技术(例如重结晶和色谱法)可确保生产纯度≥99% 的 SB 4 .

化学反应分析

反应类型

SB 4 会经历各种化学反应,包括:

氧化: SB 4 可以被氧化形成亚砜和砜。

还原: SB 4 的还原会导致硫醇衍生物的形成。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过苯甲酸 (m-CPBA)。

还原: 使用硼氢化钠 (NaBH4) 等还原剂。

形成的主要产物

氧化: 亚砜和砜。

还原: 硫醇衍生物。

取代: 叠氮化物或氰化物取代的产物.

相似化合物的比较

类似化合物

Dorsomorphin: 另一种 BMP 信号抑制剂,但与 SB 4 相比选择性较低。

LDN-193189: 一种更有效、更具选择性的 BMP 抑制剂,但具有不同的化学结构。

Noggin: 一种抑制 BMP 信号传导的天然蛋白质,但不是小分子.

SB 4 的独特性

SB 4 由于其作为 BMP4 激动剂的高选择性和效力而独一无二。 它绕过 noggin 诱导的 BMP 受体抑制,使其成为研究 BMP 信号通路及其在各种生物过程中的作用的宝贵工具 .

属性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVOIBFEFVKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

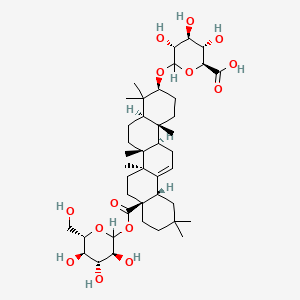

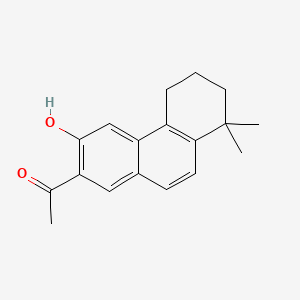

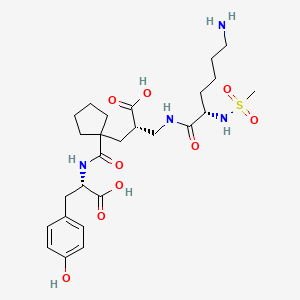

![(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione](/img/structure/B1681414.png)

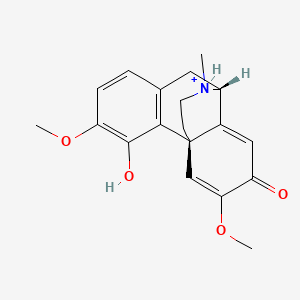

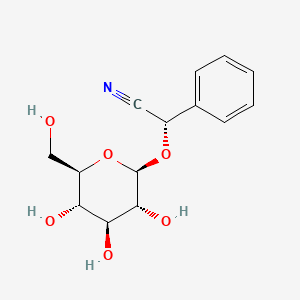

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)